

Technical Guide: 5-Hydroxymethylpyridine-3-carboxylic Acid

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)nicotinic acid

Cat. No.: B13522028

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Executive Summary

5-Hydroxymethylpyridine-3-carboxylic acid (CAS: 1240620-76-1) is a critical bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical agents. Characterized by a pyridine ring substituted with a carboxylic acid at position 3 and a hydroxymethyl group at position 5, this compound serves as a versatile pharmacophore builder. Its structural duality—providing both a hydrogen-bond donor/acceptor motif (carboxylic acid) and a reactive handle for further functionalization (primary alcohol)—makes it indispensable in the development of kinase inhibitors (e.g., GSK-3), receptor antagonists, and transition metal ligands for catalysis.

Part 1: Identity & Physicochemical Profile[1]

The accurate identification of this compound is paramount due to the prevalence of pyridine isomers (e.g., 6-hydroxymethyl or 2-methyl-3-hydroxy derivatives like 4-pyridoxic acid).

Chemical Identity

Parameter	Detail
Chemical Name	5-(Hydroxymethyl)pyridine-3-carboxylic acid
Synonyms	5-(Hydroxymethyl)nicotinic acid; 3-Carboxy-5-hydroxymethylpyridine
CAS Number	1240620-76-1
Molecular Formula	C ₇ H ₇ NO ₃
Molecular Weight	153.14 g/mol
SMILES	O=C(O)c1cncc(CO)c1
InChI Key	ZWSDYSDJHGQXKV-UHFFFAOYSA-N

Physicochemical Properties

Property	Value / Description
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in non-polar solvents.
pKa (Calculated)	Acidic: ~3.5 (COOH); Basic: ~3.2 (Pyridine N)
Melting Point	208–212 °C (Decomposition characteristic of amino/carboxylic acids)
Stability	Stable under standard conditions; hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Part 2: Synthetic Pathways

The synthesis of 5-hydroxymethylpyridine-3-carboxylic acid requires precise regiocontrol to distinguish between the two substituents on the pyridine ring. The most robust industrial route involves the selective reduction of diethyl 3,5-pyridinedicarboxylate.

Core Synthesis Protocol: Selective Mono-Reduction

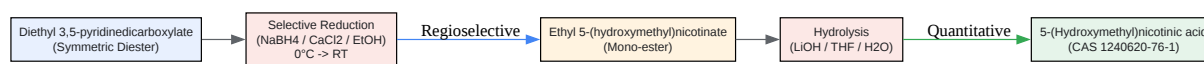
This method utilizes the symmetry of the starting material to generate the bifunctional product in two steps.

Step 1: Selective Mono-Reduction

Reaction: Diethyl 3,5-pyridinedicarboxylate → Ethyl 5-(hydroxymethyl)nicotinate
Reagents: Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂), Ethanol/THF. Mechanism: The in situ formation of Calcium Borohydride (Ca(BH₄)₂) provides a milder reducing agent that, when used in stoichiometric control (0.5–0.75 eq), favors the reduction of a single ester group over the double reduction.

Step 2: Hydrolysis

Reaction: Ethyl 5-(hydroxymethyl)nicotinate → **5-(Hydroxymethyl)nicotinic acid**
Reagents: Lithium Hydroxide (LiOH), THF/Water. Mechanism: Mild saponification cleaves the remaining ester without affecting the alcohol or the pyridine ring.



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Figure 1: Chemo-selective synthesis pathway from symmetric diester precursor.

Part 3: Applications in Drug Discovery[3]

The 5-hydroxymethylnicotinic acid scaffold is a "privileged structure" in medicinal chemistry, offering specific geometric and electronic advantages.

Kinase Inhibitor Design (GSK-3)

The pyridine nitrogen and the carboxylic acid moiety can form a bidentate coordination or hydrogen-bonding motif essential for binding in the ATP-pocket of kinases.

- Mechanism: The carboxylic acid acts as a hydrogen bond acceptor/donor pair with the hinge region residues (e.g., Val135 in GSK-3β).

- Extension: The 5-hydroxymethyl group extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or affinity probes via ether or carbamate linkages.

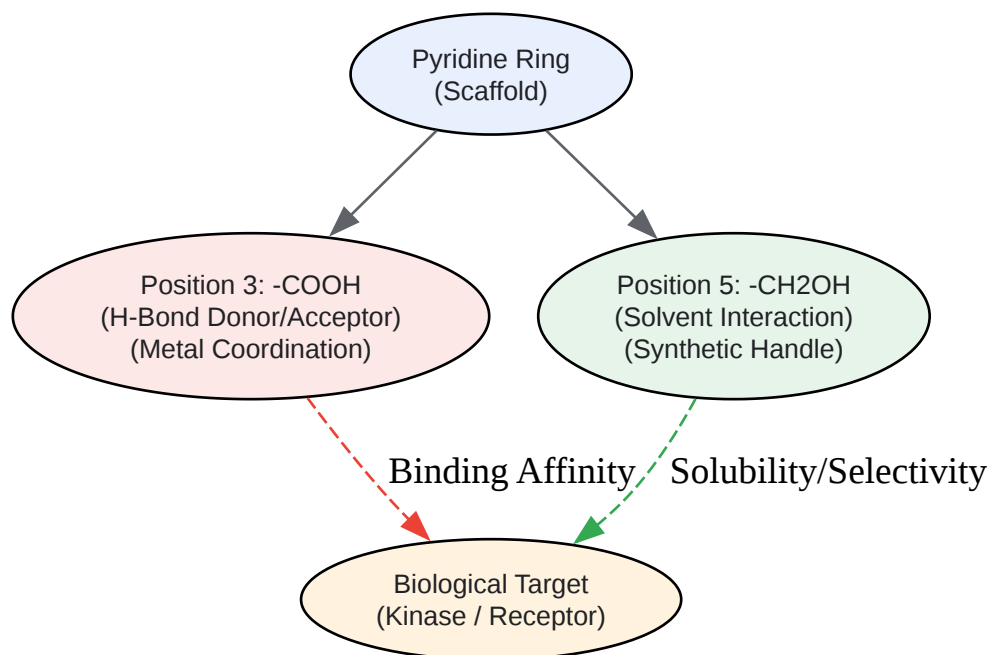
Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (153.14 Da) and high ligand efficiency, this molecule is an ideal fragment for screening.

- Vector Growth: The 3- and 5-positions are 120° apart, providing a "meta" substitution pattern that is geometrically distinct from the linear 2,5- or 2,6-substitution patterns, allowing access to unique sub-pockets in protein targets.

Transition Metal Ligands

The compound serves as a ligand for Platinum(II) complexes. The trans-positioning of the hydroxymethyl group relative to the coordination axis influences cytotoxicity profiles in anti-cancer research, enhancing specificity against cell lines like MCF7 compared to unsubstituted analogs.



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Figure 2: Pharmacophore mapping of the 5-hydroxymethylnicotinic acid scaffold.

Part 4: Analytical Characterization

To validate the identity of CAS 1240620-76-1 and distinguish it from isomers, the following analytical signals are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

- δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).
- δ 9.05 ppm (d, J=2.0 Hz, 1H): H-2 proton (most deshielded, between N and COOH).
- δ 8.75 ppm (d, J=2.0 Hz, 1H): H-6 proton (adjacent to N).
- δ 8.20 ppm (t, J=2.0 Hz, 1H): H-4 proton (between substituents).
- δ 5.40 ppm (t, J=5.5 Hz, 1H): Hydroxyl proton (-OH).
- δ 4.60 ppm (d, J=5.5 Hz, 2H): Methylene protons (-CH₂-).
- Note: The coupling constants (J ~2.0 Hz) indicate meta coupling, confirming the 3,5-substitution pattern.

Mass Spectrometry (ESI)[4]

- Mode: Positive Ion (+).
- m/z: 154.1 [M+H]⁺.
- Fragmentation: Loss of H₂O (M-18) and CO₂ (M-44) are common characteristic fragments.

Part 5: Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling: Use in a fume hood.^[1] Avoid dust formation.
- Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).

References

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Sources

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